molecular formula C22H25N3O6 B5375289 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide

Cat. No. B5375289
M. Wt: 427.4 g/mol
InChI Key: YRPIEBSMOGLHDP-HMMYKYKNSA-N
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Description

4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential for use in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide has been studied for its potential use in various fields. In medicine, this compound has shown promising results in the treatment of cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide. In environmental science, it has been studied for its potential use in the removal of pollutants from water.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of certain enzymes and proteins in the body. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. In Alzheimer's disease, it has been shown to inhibit the activity of certain proteins that are involved in the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide vary depending on the application. In cancer treatment, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid plaques in the brain. In agriculture, it has been shown to inhibit the activity of certain enzymes in pests, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for targeted inhibition and reduces the risk of off-target effects. However, one limitation is the potential for toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the study of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide. In medicine, further research is needed to determine the optimal dosage and administration of this compound for cancer and Alzheimer's disease treatment. In agriculture, further research is needed to determine the efficacy and safety of this compound as a pesticide. In environmental science, further research is needed to determine the potential applications of this compound in water treatment and pollution remediation.
Conclusion:
In conclusion, 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound with potential applications in various fields. Its specificity towards certain enzymes and proteins makes it a promising candidate for targeted inhibition. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 4-butoxybenzoyl chloride with 3-nitrobenzaldehyde in the presence of triethylamine. The resulting product is then treated with N-(2-hydroxyethyl)glycine to obtain the final product.

properties

IUPAC Name

4-butoxy-N-[(E)-3-(2-hydroxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-2-3-13-31-19-9-7-17(8-10-19)21(27)24-20(22(28)23-11-12-26)15-16-5-4-6-18(14-16)25(29)30/h4-10,14-15,26H,2-3,11-13H2,1H3,(H,23,28)(H,24,27)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIEBSMOGLHDP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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